molecular formula C16H29N B13793583 1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine CAS No. 63789-05-9

1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine

Katalognummer: B13793583
CAS-Nummer: 63789-05-9
Molekulargewicht: 235.41 g/mol
InChI-Schlüssel: UXTIXCUXLURDHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine is an organic compound with the molecular formula C16H29N. It belongs to the class of dihydropyridines, which are known for their diverse chemical properties and applications. This compound is characterized by its unique structure, which includes a butyl group, two ethyl groups, and a propyl group attached to a dihydropyridine ring .

Vorbereitungsmethoden

The synthesis of 1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine typically involves the condensation reaction of butyraldehyde and aniline. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under controlled temperature conditions. The reaction mixture is stirred and cooled to maintain the desired temperature, ensuring the formation of the target compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1-Butyl-3,5-diethyl-1,2-dihydro-2-propylpyridine can be compared with other dihydropyridine derivatives, such as:

Eigenschaften

CAS-Nummer

63789-05-9

Molekularformel

C16H29N

Molekulargewicht

235.41 g/mol

IUPAC-Name

1-butyl-3,5-diethyl-2-propyl-2H-pyridine

InChI

InChI=1S/C16H29N/c1-5-9-11-17-13-14(7-3)12-15(8-4)16(17)10-6-2/h12-13,16H,5-11H2,1-4H3

InChI-Schlüssel

UXTIXCUXLURDHW-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C=C(C=C(C1CCC)CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.